molecular formula C9H7F B1339813 5-Fluoro-1H-indene CAS No. 52031-15-9

5-Fluoro-1H-indene

Cat. No.: B1339813
CAS No.: 52031-15-9
M. Wt: 134.15 g/mol
InChI Key: DUAUUKDYIHSGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indene typically involves the fluorination of indene. One common method is the electrophilic fluorination of indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoroindene derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindene ketones, while substitution reactions can produce a variety of fluoroindene derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Fluorinated compounds like this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indene depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors. This can lead to increased potency and selectivity in drug development. The exact molecular targets and pathways involved would vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound without the fluorine atom.

    5-Chloro-1H-indene: A chlorinated derivative with similar properties.

    5-Bromo-1H-indene: A brominated derivative with distinct reactivity.

Uniqueness

5-Fluoro-1H-indene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can lead to differences in reactivity, stability, and biological activity compared to other halogenated indene derivatives. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAUUKDYIHSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505347
Record name 5-Fluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52031-15-9
Record name 5-Fluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1H-indene
Reactant of Route 2
5-Fluoro-1H-indene
Reactant of Route 3
5-Fluoro-1H-indene
Reactant of Route 4
5-Fluoro-1H-indene
Reactant of Route 5
5-Fluoro-1H-indene
Reactant of Route 6
5-Fluoro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.